molecular formula C17H20N4O3 B15114659 3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B15114659
M. Wt: 328.4 g/mol
InChI Key: MIRVSIKEWRLWDB-UHFFFAOYSA-N
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Description

3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a methoxy group and a pyrrolidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methoxy group and the pyrrolidine moiety. Common reagents used in these reactions include pyridine derivatives, methanol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyrimidine
  • **3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyrazine

Uniqueness

3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C17H20N4O3/c1-12-5-6-15(20-19-12)24-11-13-7-9-21(10-13)17(22)14-4-3-8-18-16(14)23-2/h3-6,8,13H,7,9-11H2,1-2H3

InChI Key

MIRVSIKEWRLWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C(N=CC=C3)OC

Origin of Product

United States

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